molecular formula C6H14O6 B3030399 D-Iditol CAS No. 9001-32-5

D-Iditol

Cat. No.: B3030399
CAS No.: 9001-32-5
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-ZXXMMSQZSA-N
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Description

D-Iditol, also known as D-isoduritol or D-Sorbitol, is a sugar alcohol compound. It is a colorless crystalline powder with a sweet taste, soluble in water and ethanol. This compound is widely used as a food additive, low-calorie sweetener, and has moisturizing and preservative properties . It is also used in various personal care products such as toothpastes and lip care products .

Scientific Research Applications

D-Iditol has a wide range of applications in scientific research:

Safety and Hazards

D-Iditol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Iditol is typically synthesized by the hydrogenation of glucose. This process involves reacting glucose with hydrogen under pressure and heating in the presence of a catalyst . The reaction conditions include:

    Temperature: Elevated temperatures are required to facilitate the reaction.

    Pressure: High pressure is applied to ensure efficient hydrogenation.

    Catalyst: Common catalysts used include nickel or ruthenium-based catalysts.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous hydrogenation of glucose solutions in large reactors, followed by purification steps to isolate the this compound .

Chemical Reactions Analysis

D-Iditol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into other sugar alcohols.

    Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various halogenating agents.

Major Products:

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Other sugar alcohols.

    Substitution Products: Halogenated derivatives.

Comparison with Similar Compounds

D-Iditol is similar to other sugar alcohols such as D-mannitol, D-sorbitol, and L-iditol. it has unique properties that distinguish it from these compounds:

    D-Mannitol: Used as a diuretic and in medical applications.

    D-Sorbitol: Commonly used as a sweetener and in personal care products.

    L-Iditol: Similar in structure but differs in its enantiomeric form.

Uniqueness of this compound:

Properties

IUPAC Name

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1
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InChI Key

FBPFZTCFMRRESA-ZXXMMSQZSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O
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Molecular Formula

C6H14O6
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DSSTOX Substance ID

DTXSID701336594, DTXSID401336595
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Molecular Weight

182.17 g/mol
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Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS]
Record name Iditol
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CAS No.

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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